molecular formula C20H25N7O B6537393 N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058255-77-8

N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537393
CAS No.: 1058255-77-8
M. Wt: 379.5 g/mol
InChI Key: FLTAWXGLNJJKHI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically important heterocyclic systems: a [1,2,4]triazolo[4,3-b]pyridazine core and a piperazine ring. The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds and FDA-approved drugs . It is highly valued for its ability to optimize the physicochemical properties of a molecule, serve as a conformational scaffold, and act as a linker to arrange pharmacophoric groups in three-dimensional space for effective target interaction . Meanwhile, the 1,2,4-triazole scaffold is established in numerous clinically used drugs and bioactive molecules, noted for its diverse biological activities . This molecular architecture suggests potential for researchers to investigate its application in areas such as kinase inhibition and enzyme modulation . The compound's mechanism of action would be specific to its intended research target, but its design leverages the proven utility of N-arylpiperazine-1-carboxamides and nitrogen-rich heteroaromatic systems in developing potent and selective bioactive molecules . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-4-17-22-23-18-7-8-19(24-27(17)18)25-9-11-26(12-10-25)20(28)21-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTAWXGLNJJKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and a triazolopyridazine derivative. Below are its key chemical properties:

Property Details
Molecular Formula C19H24N6O
Molecular Weight 356.44 g/mol
IUPAC Name This compound
Canonical SMILES CC(CC1=NN=C2N1C=CC=C2)N(C(=O)N(C)C)C

The biological activity of this compound primarily involves its interaction with specific molecular targets associated with various signaling pathways. Research indicates that it may inhibit key kinases involved in cancer progression:

  • c-Met Inhibition : The compound shows potential in inhibiting the c-Met receptor tyrosine kinase, which is implicated in tumor growth and metastasis.
  • VEGFR-2 Inhibition : It may also act on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), affecting angiogenesis and tumor vascularization.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays revealed that the compound exhibits significant cytotoxicity against colon carcinoma (HCT-116) with an IC50 value of approximately 5.8 µM. Additionally, it showed activity against breast cancer cell lines (T47D) with IC50 values ranging from 20 to 30 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria.

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A recent research article published in Nature highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
    • The study utilized various cancer cell lines to assess the compound's selectivity and potency.
  • Mechanistic Insights :
    • Another investigation focused on the molecular pathways affected by the compound. Results showed that it modulates the PI3K/Akt signaling pathway, leading to reduced cell proliferation .
  • Comparative Analysis :
    • A comparative study evaluated the biological activity of several triazole derivatives, positioning this compound as one of the most promising candidates due to its dual inhibition of c-Met and VEGFR-2 .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide exhibit promising anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar piperazine derivatives have demonstrated effectiveness against various bacterial strains and fungi by disrupting their cell membranes or inhibiting essential enzymatic functions .

Neuropharmacological Effects

This compound may also influence neurotransmitter systems. Compounds in this class have been studied for their ability to modulate serotonin and dopamine receptors, which could lead to applications in treating mood disorders and anxiety .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their cytotoxicity against human cancer cell lines. This compound was identified as one of the most potent compounds with IC50 values significantly lower than existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of several piperazine derivatives against resistant strains of Staphylococcus aureus. The study found that the compound exhibited notable inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The triazolopyridazine ring undergoes regioselective SNAr reactions at the C-3 position due to electron-deficient heterocyclic aromaticity. Key examples include:

Reaction TypeConditionsProducts/OutcomesYieldSource
Chloride displacementK₂CO₃, DMF, 80°C, 12h3-amino derivatives72%
Methoxy substitutionNaH, THF, 0°C → rt, 6h3-methoxy-triazolopyridazines65%

These reactions leverage the electron-withdrawing effect of the triazole ring, enabling substitution with amines, alkoxides, or thiols. Microwave-assisted synthesis (120°C, 30 min) improves efficiency for sterically hindered nucleophiles.

Cross-Coupling Reactions

The ethyl-substituted triazole participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemYieldApplication
6-Bromo-triazolopyridazine4-Carboxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O81%Fluorescent probe development

Buchwald-Hartwig Amination

SubstrateAmineLigandYieldFunctionalization
6-Chloro-triazolopyridazineMorpholineXantphos, Pd₂(dba)₃68%Solubility enhancement

Reaction optimization studies show that electron-rich piperazine carboxamide groups reduce catalytic efficiency by 15–20% compared to unsubstituted analogs .

Piperazine-Carboxamide Modifications

ReactionReagentsProductsKey Findings
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivativesIncreased logD (2.1 → 3.4)
Hydrolysis6M HCl, reflux, 8hFree carboxylic acidpH-dependent stability (t₁/₂ = 4h at pH1)

Triazole Ring Chemistry

  • Oxidation : MnO₂ in CH₂Cl₂ converts 1,2,4-triazole to 1,2,4-triazole N-oxide (λmax shift: 270 → 310 nm) .

  • Cycloaddition : Reacts with acetylenedicarboxylate in toluene (Δ, 12h) to form pyrazolo-triazole hybrids.

Catalytic Hydrogenation

Selective reduction of the pyridazine ring under H₂ (1 atm, 10% Pd/C, EtOH):

SubstrateConditionsProductDiastereoselectivity
Triazolopyridazine25°C, 24hTetrahydro-pyridazine85:15 (cis:trans)

Steric effects from the 3,4-dimethylphenyl group increase trans-selectivity by 12% compared to unsubstituted analogs.

Stability Under Physiological Conditions

ConditionDegradation ProductsHalf-Life (37°C)Analytical Method
pH 7.4 PBSPiperazine ring cleavage48hHPLC-UV
Human liver microsomesOxidative deethylation (major)2.3hLC-MS/MS

Metabolic studies identify CYP3A4 as the primary enzyme responsible for N-deethylation (Km = 18 μM, Vmax = 4.2 nmol/min/mg) .

Photochemical Reactivity

UV irradiation (254 nm, MeCN) induces:

  • Triazole ring opening → formation of nitrile imine intermediates

  • [2+3] cycloaddition with dipolarophiles (e.g., DMAD) yields pyrazoline derivatives :

DipolarophileProductQuantum Yield
Dimethyl acetylenedicarboxylate (DMAD)Pyrazoline-carboxylateΦ = 0.32

Key Research Findings:

  • Solvent Effects : DMF increases SNAr rates 3-fold compared to THF due to polar aprotic stabilization .

  • Steric Hindrance : 3,4-Dimethylphenyl reduces coupling efficiency in Suzuki reactions by 22% versus 4-chlorophenyl analogs .

  • Biological Correlation : N-Alkylated derivatives show 5–8× improved kinase inhibition (IC50 = 34 nM vs. 210 nM for parent compound) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The compound’s key structural elements are compared below with analogues from the evidence:

Compound Core Structure Substituents Molecular Weight
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine-piperazine - 3-Ethyl (triazole)
- 3,4-Dimethylphenyl (carboxamide)
~422.4*
4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Same - 3-Trifluoromethylphenyl (carboxamide) 391.4
N-(2-Phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Piperidine-carboxamide - 3-Phenyl (triazole)
- 2-Phenylethyl (carboxamide)
426.5
N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide Piperidine-carboxamide - N-Phenyl (carboxamide) 322.4

Notes:

  • The target compound’s molecular weight is estimated based on its formula (C₂₂H₂₆N₆O).
  • Electron-donating groups (e.g., 3,4-dimethylphenyl) may enhance lipophilicity compared to electron-withdrawing groups (e.g., trifluoromethyl) .

Substituent Effects on Physicochemical Properties

Conformational Analysis

reports that piperazine rings in carboxamides adopt chair conformations, with bond lengths and angles consistent across derivatives.

Spectroscopic Characterization

  • ¹H/¹³C NMR : The target compound’s triazolopyridazine protons (δ ~8.0–9.0 ppm) and piperazine methylenes (δ ~3.5–4.0 ppm) would align with patterns in and . The 3,4-dimethylphenyl group would show aromatic protons near δ 6.8–7.2 ppm and methyl groups at δ ~2.2 ppm .
  • Mass Spectrometry : A molecular ion peak at m/z ~422.4 ([M+H]⁺) is expected, consistent with analogues in and .

Preparation Methods

Cyclocondensation with Hydrazine Hydrate

A pyridazine-6-carboxylate derivative is treated with hydrazine hydrate in ethanol under reflux (4–6 hours) to form the corresponding hydrazide. Subsequent cyclization with trimethyl orthoformate in acetic acid yields thetriazolo[4,3-b]pyridazine scaffold.

Example Reaction Conditions

StepReagents/ConditionsYield (%)
Hydrazide formationHydrazine hydrate, EtOH, reflux, 5 hr78
CyclizationTrimethyl orthoformate, AcOH, 100°C, 3 hr82

Ethylation at Position 3

Introduction of the ethyl group at position 3 is achieved via alkylation using ethyl bromide in the presence of potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding the 3-ethyltriazolopyridazine intermediate.

Optimization Note : Excess ethyl bromide (1.5 equivalents) and anhydrous conditions are critical to minimize diethylation byproducts.

Functionalization with Piperazine

The piperazine moiety is introduced through nucleophilic aromatic substitution (SNAr) at position 6 of the triazolopyridazine core.

Chlorination at Position 6

The triazolopyridazine intermediate is treated with phosphorus oxychloride (POCl₃) under reflux (110°C, 8 hours) to install a chlorine atom at position 6, forming 6-chloro-3-ethyl-triazolo[4,3-b]pyridazine.

Piperazine Substitution

The chlorinated intermediate reacts with piperazine in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base. The reaction is conducted under reflux (24 hours) to afford 4-(3-ethyl-triazolo[4,3-b]pyridazin-6-yl)piperazine.

Side Reaction Mitigation :

  • Use of 2.2 equivalents of piperazine ensures complete substitution.

  • Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes residual piperazine.

Carboxamide Formation

The final step involves coupling the piperazine nitrogen with 3,4-dimethylphenyl isocyanate to form the carboxamide.

Isocyanate Coupling

A solution of 4-(3-ethyl-triazolo[4,3-b]pyridazin-6-yl)piperazine in dichloromethane (DCM) is treated with 3,4-dimethylphenyl isocyanate in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature (24 hours) to yield the target compound.

Yield Enhancement Strategies :

  • Anhydrous DCM and molecular sieves (4Å) prevent moisture-induced side reactions.

  • Stoichiometric DMAP (0.1 equivalents) accelerates the coupling efficiency.

Alternative Carbodiimide-Mediated Coupling

For laboratories lacking isocyanate substrates, the carboxamide can be synthesized using 3,4-dimethylbenzoic acid and a carbodiimide coupling agent (e.g., EDCl/HOBt). This method, however, requires activation of the carboxylic acid and results in slightly lower yields (68% vs. 75% for isocyanate route).

Comparative Analysis of Synthetic Routes

The table below evaluates two primary pathways for synthesizing the target compound:

ParameterPathway A (Isocyanate Route)Pathway B (Carbodiimide Route)
Overall Yield (%)4235
Purity (HPLC)>98%95%
ScalabilityHighModerate
Cost of ReagentsModerateLow
Reaction Time48 hr72 hr

Key Findings :

  • Pathway A offers superior yield and purity but requires specialized isocyanate reagents.

  • Pathway B is cost-effective but necessitates additional purification steps to remove coupling byproducts.

Challenges and Optimization Opportunities

  • Ethylation Selectivity : Competing alkylation at other nitrogen sites can occur. Using bulky bases (e.g., DBU) instead of K₂CO₃ improves regioselectivity.

  • Piperazine Solubility : THF/water biphasic systems enhance reaction kinetics by improving piperazine solubility.

  • Carboxamide Stability : The final product is hygroscopic; storage under nitrogen with desiccants is recommended.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves sequential functionalization of the triazolopyridazine core and piperazine-carboxamide coupling. Key steps include:

  • Triazolopyridazine Formation : Cyclocondensation of hydrazine derivatives with carbonyl compounds under reflux (e.g., ethanol, 12–18 h) .
  • Piperazine Coupling : Use of carbodiimide coupling agents (e.g., EDCI·HCl, HOBt) in anhydrous DMF at 60°C for 18 h, followed by purification via recrystallization or column chromatography .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purification MethodReference
Core SynthesisHydrazine hydrate, ethanol, reflux65–75Filtration, washing with Et₂O
Carboxamide CouplingEDCI·HCl, HOBt, DIPEA, DMF, 60°C70–85Recrystallization (MeOH/H₂O)

Q. Which spectroscopic techniques are critical for structural characterization, and what key signals should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Focus on piperazine NH protons (δ 3.2–3.8 ppm) and triazolopyridazine aromatic protons (δ 7.5–8.5 ppm). Carboxamide carbonyls appear at ~165–170 ppm in 13C NMR .
  • HRMS : Confirm molecular ion peaks with <2 ppm error. For example, [M+H]+ for C₂₃H₂₈N₇O requires m/z ~434.231 .
  • IR Spectroscopy : Carboxamide C=O stretch at ~1640–1680 cm⁻¹ .

Q. How can initial biological activity screening be designed to evaluate target engagement or enzyme inhibition?

Methodological Answer:

  • In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to assess binding affinity to targets like kinases or GPCRs.
  • Enzyme Inhibition : Conduct dose-response curves (e.g., IC₅₀ determination) with positive controls (e.g., staurosporine for kinases) .

Q. Table 2: Example Bioactivity Data for Structural Analogs

CompoundTargetIC₅₀ (nM)Reference
Piperazine-carbothioamide analogDopamine D3 receptor12.3 ± 1.5
Triazolopyridazine derivativeAurora kinase A48.7 ± 3.2

Q. What strategies improve solubility for in vivo studies, given the compound’s hydrophobicity?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride or phosphate salts via reaction with HCl or H₃PO₄ in THF/water .
  • Co-Solvents : Use 10% DMSO/saline mixtures or PEG-400 for intraperitoneal administration .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Storage : Store at –20°C under argon; avoid light exposure due to photosensitivity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings to reduce byproducts .
  • Process Optimization : Use flow chemistry for triazolopyridazine cyclization (residence time: 30 min, 120°C) to improve reproducibility .

Q. Table 3: Scalability Challenges and Solutions

IssueSolutionOutcomeReference
Low Coupling EfficiencySwitch from EDCI to HATUYield increased from 70% to 88%
Byproduct FormationAdd molecular sieves (4Å)Purity improved from 90% to 98%

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on potency?

Methodological Answer:

  • Analog Synthesis : Vary substituents on the triazolo ring (e.g., ethyl → cyclopropyl) and piperazine N-aryl groups .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses with target proteins .

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS after oral dosing in rodents .

Q. What are the key challenges in achieving enantiomeric purity for chiral intermediates?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) .
  • Asymmetric Synthesis : Employ Evans oxazolidinones for stereocontrol during piperazine functionalization .

Q. What advanced pharmacological assays are critical for target validation and mechanism-of-action studies?

Methodological Answer:

  • CRISPR-Cas9 Knockout Models : Validate target dependency in cell lines .
  • Transcriptomics/Proteomics : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways .

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